molecular formula C13H16N2 B12558460 3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane CAS No. 189243-85-4

3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane

Cat. No.: B12558460
CAS No.: 189243-85-4
M. Wt: 200.28 g/mol
InChI Key: MVQHXSQFWKKAOZ-UHFFFAOYSA-N
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Description

3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[222]octane is a chemical compound that features a bicyclic structure with a pyridine ring attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane typically involves the reaction of pyridine derivatives with bicyclic amines. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the pyridine ring.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.

Scientific Research Applications

3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane involves its interaction with molecular targets, such as enzymes or receptors, through binding to active sites or altering the conformation of target molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to other pyridine derivatives. This uniqueness makes it valuable for specific applications where such structural features are advantageous.

Properties

CAS No.

189243-85-4

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

3-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C13H16N2/c1-2-6-14-13(3-1)9-12-10-15-7-4-11(12)5-8-15/h1-3,6,9,11H,4-5,7-8,10H2

InChI Key

MVQHXSQFWKKAOZ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(=CC3=CC=CC=N3)C2

Origin of Product

United States

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